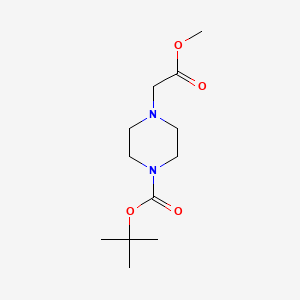

Tert-butyl 4-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-7-5-13(6-8-14)9-10(15)17-4/h5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZVUWEZJFULOOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to Tert-butyl 4-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate

CAS Number: 731810-20-1

Introduction

Tert-butyl 4-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate is a key bifunctional building block in modern medicinal chemistry and drug discovery. Its structure incorporates a piperazine scaffold, a privileged motif found in numerous biologically active compounds, with one nitrogen atom protected by a tert-butoxycarbonyl (Boc) group and the other functionalized with a methoxycarbonylmethyl group. This arrangement allows for sequential and selective chemical modifications, making it an invaluable intermediate in the synthesis of complex pharmaceutical agents. The piperazine moiety often imparts favorable pharmacokinetic properties, such as improved aqueous solubility and oral bioavailability, while the ester functionality provides a handle for further derivatization or linkage to other molecular fragments.[1][2] This guide provides an in-depth overview of its synthesis, characterization, and applications for researchers, scientists, and drug development professionals.

Molecular and Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.

| Property | Value | Source |

| CAS Number | 731810-20-1 | |

| Molecular Formula | C₁₂H₂₂N₂O₄ | Calculated |

| Molecular Weight | 258.31 g/mol | Calculated |

| Appearance | Typically a colorless oil or a white to off-white solid | Inferred from similar compounds |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol | Inferred from synthetic protocols |

Synthesis and Mechanism

The synthesis of this compound is typically achieved through the nucleophilic substitution reaction between N-Boc-piperazine and a suitable two-carbon electrophile bearing a methyl ester. The most common and efficient method involves the N-alkylation of mono-Boc-protected piperazine with methyl bromoacetate.[3][4]

The reaction proceeds via an SN2 mechanism where the lone pair of electrons on the unprotected secondary amine of N-Boc-piperazine attacks the electrophilic carbon of methyl bromoacetate, displacing the bromide leaving group. The presence of a mild base, such as potassium carbonate or triethylamine, is crucial to neutralize the hydrobromic acid generated during the reaction, thereby preventing the protonation of the starting piperazine and driving the reaction to completion.

Caption: Reaction scheme for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the N-alkylation of N-Boc-piperazine.[3]

Materials:

-

N-Boc-piperazine (1.0 equivalent)

-

Methyl bromoacetate (1.1 equivalents)

-

Potassium carbonate (K₂CO₃) (2.0 equivalents)

-

Anhydrous acetonitrile or dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of N-Boc-piperazine in anhydrous acetonitrile, add potassium carbonate.

-

Stir the suspension at room temperature for 15 minutes.

-

Add methyl bromoacetate dropwise to the reaction mixture.

-

Stir the reaction at room temperature overnight, or gently heat to 50-60 °C to expedite the reaction, monitoring progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, filter the reaction mixture to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

-

Purify the product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.

Analytical Characterization

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 3.68 (s, 3H, -OCH₃)

-

δ 3.45 (t, J = 5.0 Hz, 4H, piperazine protons adjacent to Boc-N)

-

δ 3.20 (s, 2H, -CH₂COOCH₃)

-

δ 2.50 (t, J = 5.0 Hz, 4H, piperazine protons adjacent to CH₂-N)

-

δ 1.45 (s, 9H, -C(CH₃)₃)

-

-

¹³C NMR (CDCl₃, 101 MHz):

-

δ 171.0 (C=O, ester)

-

δ 154.7 (C=O, carbamate)

-

δ 80.0 (-C(CH₃)₃)

-

δ 59.0 (-CH₂COOCH₃)

-

δ 53.0 (piperazine carbons)

-

δ 51.8 (-OCH₃)

-

δ 43.5 (piperazine carbons)

-

δ 28.4 (-C(CH₃)₃)

-

-

Mass Spectrometry (ESI+):

-

m/z 259.16 [M+H]⁺

-

m/z 281.14 [M+Na]⁺

-

Applications in Research and Drug Development

The unique structural features of this compound make it a versatile building block in the synthesis of a wide range of pharmaceutical compounds.[1][5]

Caption: Synthetic utility and therapeutic applications.

The Boc protecting group can be readily removed under acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane) to reveal a free secondary amine, which can then be further functionalized, for example, through N-arylation or N-alkylation reactions.[3] Concurrently, the methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing another point for molecular elaboration.

This dual functionality has led to its use in the synthesis of compounds targeting a variety of diseases:

-

Oncology: As a component of kinase inhibitors.[1]

-

Central Nervous System (CNS) Disorders: In the development of antipsychotics and antidepressants.[2]

-

Infectious Diseases: As a scaffold for antiviral and antibacterial agents.[6]

Safety and Handling

While a specific safety data sheet for this compound is not widely available, general laboratory safety precautions for handling fine chemicals should be observed. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes.

Conclusion

This compound is a strategically important building block for the synthesis of complex molecules in drug discovery. Its mono-protected piperazine core and orthogonal ester functionality provide medicinal chemists with a versatile platform for creating diverse libraries of compounds for biological screening. A thorough understanding of its synthesis, reactivity, and handling is paramount for its successful application in the development of novel therapeutics.

References

-

Mancini, A., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5731. Available at: [Link]

-

Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules. Available at: [Link]

-

Synthesis of 1-substituted 4-[4-(1H-indol-3-yl)butyl]piperazines. Semantic Scholar. Available at: [Link]

-

A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. Journal of Applicable Chemistry. Available at: [Link]

- DE1092019B - Process for the N-monoalkylation of piperazine. Google Patents.

-

Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available at: [Link]

-

Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Crystals. Available at: [Link]

-

3-(4-(Tert-butoxycarbonyl)piperazin-1-yl)benzoic acid. PubChem. Available at: [Link]

-

What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. Available at: [Link]

- US3580914A - Derivatives of n-methylpiperazine. Google Patents.

-

SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. A USEFUL BUILDING BLOCK FOR THE PREPARATION OF 4-HYDROXYPIPECOLATE DERIVATIVES. Organic Syntheses. Available at: [Link]

-

Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions. Available at: [Link]

-

SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Journal of Global Trends in Pharmaceutical Sciences. Available at: [Link]

-

Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. ResearchGate. Available at: [Link]

Sources

- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Tert-butyl 4-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate

This guide provides a comprehensive technical overview of the synthesis of tert-butyl 4-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate, a valuable building block in modern drug discovery. The piperazine moiety is a prevalent scaffold in numerous bioactive compounds, and this particular derivative serves as a key intermediate for introducing a protected acetic acid side chain.[1][2] This document will delve into the strategic considerations behind the chosen synthetic route, provide detailed experimental protocols, and offer insights into the underlying chemical principles for researchers, scientists, and professionals in drug development.

Introduction: The Strategic Importance of Piperazine Derivatives

The piperazine ring is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to modulate physicochemical properties such as solubility, pKa, and receptor binding affinity. The title compound, this compound, offers a versatile platform for further chemical elaboration. The tert-butyloxycarbonyl (Boc) protecting group on one nitrogen atom allows for selective functionalization of the other, while the methyl ester provides a latent carboxylic acid functionality that can be unmasked for amide bond formation or other conjugations.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of the target molecule points towards a straightforward and efficient synthetic approach: the nucleophilic substitution of a suitable haloacetic acid ester by a mono-protected piperazine derivative. This strategy is favored for its high efficiency and the ready availability of the starting materials.

Caption: Retrosynthetic approach for the target molecule.

The primary synthetic challenge lies in the selective mono-functionalization of piperazine. Direct alkylation of piperazine with methyl 2-bromoacetate would likely result in a mixture of mono- and di-alkylated products, necessitating a challenging purification process. Therefore, the use of a mono-protected piperazine, specifically N-Boc-piperazine, is the cornerstone of this synthetic strategy. The Boc group effectively masks one of the secondary amines, directing the alkylation to the desired nitrogen atom.

Part 1: Synthesis of the Key Starting Material: N-Boc-piperazine

The synthesis of N-Boc-piperazine is a well-established procedure, with several reported methods. A common and efficient approach involves the reaction of piperazine with di-tert-butyl dicarbonate (Boc₂O).

Experimental Protocol: Synthesis of tert-Butyl piperazine-1-carboxylate (N-Boc-piperazine)

Materials:

-

Piperazine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of piperazine (2 equivalents) in DCM or THF, add a solution of di-tert-butyl dicarbonate (1 equivalent) in the same solvent dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the aqueous layer with DCM.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel to obtain pure N-Boc-piperazine.

Part 2: Core Synthesis: N-Alkylation of N-Boc-piperazine

The central step in this synthesis is the N-alkylation of N-Boc-piperazine with a methyl haloacetate. Methyl 2-bromoacetate is a common and effective alkylating agent for this transformation. The reaction is typically carried out in the presence of a mild base to neutralize the hydrobromic acid generated during the reaction.

Theoretical Framework: The SN2 Reaction Mechanism

This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The secondary amine of N-Boc-piperazine acts as the nucleophile, attacking the electrophilic carbon atom of the methyl 2-bromoacetate. The bromide ion serves as the leaving group. The presence of a base is crucial to deprotonate the resulting ammonium salt, regenerating the neutral product and driving the reaction to completion.

Caption: Experimental workflow for the N-alkylation step.

Experimental Protocol: Synthesis of this compound

Materials:

-

tert-Butyl piperazine-1-carboxylate (N-Boc-piperazine)

-

Methyl 2-bromoacetate

-

Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

-

Acetonitrile (ACN) or Tetrahydrofuran (THF)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of N-Boc-piperazine (1.0 equivalent) in acetonitrile or THF, add potassium carbonate (1.5-2.0 equivalents) or triethylamine (1.2 equivalents).[1][2]

-

Stir the suspension vigorously at room temperature for 15-30 minutes.

-

Add methyl 2-bromoacetate (1.1 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, or until the reaction is complete as monitored by TLC.[1]

-

Cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a colorless to pale yellow oil or solid.

Data Presentation and Characterization

| Parameter | Expected Value/Observation |

| Appearance | Colorless to pale yellow oil or solid |

| Molecular Formula | C₁₂H₂₂N₂O₄ |

| Molecular Weight | 258.32 g/mol |

| Yield | 75-90% (after purification) |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 3.71 (s, 3H), 3.48 (t, J=5.0 Hz, 4H), 3.25 (s, 2H), 2.55 (t, J=5.0 Hz, 4H), 1.46 (s, 9H) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 171.5, 154.7, 80.0, 59.8, 53.0, 51.7, 43.8, 28.4 |

| Mass Spectrometry (ESI+) | m/z: 259.16 [M+H]⁺, 281.14 [M+Na]⁺ |

Note: NMR chemical shifts are approximate and may vary slightly depending on the solvent and concentration.

Trustworthiness: Self-Validating Systems in Protocol Design

The described protocol incorporates several self-validating checks to ensure reproducibility and success:

-

TLC Monitoring: Regular monitoring of the reaction progress by TLC allows for the determination of the reaction endpoint, preventing the formation of byproducts due to prolonged reaction times or excessive heating.

-

Aqueous Work-up: The washing steps with water and brine are crucial for removing water-soluble impurities, including the base and any remaining starting materials.

-

Chromatographic Purification: Flash column chromatography is a robust method for isolating the desired product from any unreacted starting materials or minor side products, ensuring high purity of the final compound.

-

Spectroscopic Characterization: The identity and purity of the final product should be unequivocally confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectral data serves as a benchmark for successful synthesis.

References

-

Wang, M., et al. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Available at: [Link]

-

Mamat, C., et al. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Crystals. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Available at: [Link]

- Google Patents. (n.d.). CN108558792B - Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.

-

ResearchGate. (n.d.). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Available at: [Link]

-

PubMed Central. (n.d.). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Available at: [Link]

- Google Patents. (n.d.). CN108033931B - Synthesis method of N-Boc piperazine.

-

The Royal Society of Chemistry. (n.d.). CDI Mediated Monoacylation of Symmetrical Diamines and Selective Acylation of Primary Amines of Unsymmetrical Diamines. Available at: [Link]

Sources

1H NMR spectrum of Tert-butyl 4-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate

An In-Depth Technical Guide to the ¹H NMR Spectrum of Tert-butyl 4-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate

Introduction

This compound is a key building block in medicinal chemistry and drug development. Its structure combines a piperazine core, a common pharmacophore, with a Boc-protecting group and a methyl ester side chain, allowing for versatile synthetic modifications. Accurate structural verification is paramount in the synthesis of such intermediates, and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the definitive analytical technique for this purpose.

This technical guide, intended for researchers and drug development professionals, provides a comprehensive analysis of the ¹H NMR spectrum of the title compound. It moves beyond a simple recitation of data to explain the underlying principles that govern the spectral features, offering a framework for confident structural elucidation. The guide details a robust experimental protocol and a self-validating system of interpretation, grounded in established spectroscopic principles.

Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum, one must first deconstruct the molecule into its distinct proton environments. The structure of this compound contains five chemically non-equivalent sets of protons, as illustrated below. The asymmetry introduced by the different substituents on the two piperazine nitrogens is crucial to this assignment.

Caption: Molecular structure with distinct proton environments labeled (A-E).

-

Protons (A): The nine equivalent protons of the tert-butyl group on the Boc protector.

-

Protons (B): The four protons on the two methylene groups of the piperazine ring adjacent to the Boc-protected nitrogen.

-

Protons (C): The four protons on the two methylene groups of the piperazine ring adjacent to the nitrogen bearing the acetate side chain.

-

Protons (D): The two protons of the methylene group linking the piperazine nitrogen to the carbonyl carbon.

-

Protons (E): The three equivalent protons of the methyl ester group.

Predicted ¹H NMR Spectral Parameters

Based on established chemical shift principles and data from analogous structures, a predicted ¹H NMR spectrum can be tabulated. The chemical environment of each proton set dictates its resonance frequency (chemical shift) and coupling interactions.

| Signal Assignment | Protons | Predicted δ (ppm) | Multiplicity | Integration | Rationale & Authoritative Grounding |

| A | tert-Butyl (-C(CH₃)₃) | 1.4 - 1.5 | Singlet (s) | 9H | The tert-butyl group protons are highly shielded and equivalent, appearing as a sharp singlet. This range is characteristic for Boc-protecting groups.[1] |

| B | Piperazine (-N(Boc)-CH ₂-) | 3.4 - 3.6 | Triplet (t) or Multiplet (m) | 4H | These protons are adjacent to the electron-withdrawing carbamate nitrogen, shifting them downfield. The signal may be a simple triplet or a more complex multiplet due to conformational dynamics.[2][3] |

| C | Piperazine (-N-CH ₂-CH₂-) | 2.4 - 2.6 | Triplet (t) or Multiplet (m) | 4H | These protons are adjacent to a standard alkyl-substituted tertiary amine, placing them upfield relative to Protons (B).[2][3] |

| D | Methylene (-N-CH ₂-CO) | 3.1 - 3.3 | Singlet (s) | 2H | Deshielded by both the adjacent nitrogen and the carbonyl group, these protons appear as a singlet downfield from the piperazine ring protons.[4] |

| E | Methoxy (-OCH₃) | 3.6 - 3.8 | Singlet (s) | 3H | The protons of the methoxy group are deshielded by the adjacent oxygen atom, resulting in a characteristic singlet in this region.[5] |

Expert Insight: The Complexity of the Piperazine Ring Signals

The signals for the piperazine protons (B and C) often present as broad or complex multiplets rather than simple triplets. This complexity arises from two primary phenomena:

-

Restricted Amide Bond Rotation: The N-C(O) bond of the Boc group has partial double-bond character, which restricts rotation. This can lead to the existence of different rotational isomers (rotamers) that are observable on the NMR timescale, causing signal broadening or splitting.[2]

-

Ring Inversion Dynamics: The piperazine ring exists in a dynamic equilibrium of chair conformations. Slow interconversion between these conformations at room temperature can result in distinct signals for the axial and equatorial protons, further complicating the spectrum.[2][6]

Therefore, researchers should not be surprised to observe broad signals between 2.4 and 3.6 ppm instead of two perfectly resolved triplets. Performing temperature-dependent NMR studies can often resolve these broad features by either slowing down (at low temperature) or speeding up (at high temperature) the conformational exchange.[2]

Experimental Protocol for Spectrum Acquisition

Acquiring a high-quality, reproducible ¹H NMR spectrum requires a meticulous and standardized approach. The following protocol is designed to yield data suitable for unambiguous structural confirmation.

Caption: Standardized workflow for ¹H NMR spectrum acquisition and processing.

Sample Preparation

-

Analyte Quantity: Weigh approximately 5-10 mg of the title compound. This concentration is typically sufficient for obtaining a high signal-to-noise ratio in a reasonable time.[7]

-

Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is the recommended starting point due to its excellent solubilizing power for many organic molecules and its relatively clean spectral window. If the compound shows poor solubility, dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable alternative.

-

Internal Standard: Use a solvent that contains tetramethylsilane (TMS) as an internal reference for chemical shift calibration (δ = 0.00 ppm).[8]

NMR Spectrometer Setup & Acquisition

-

Instrumentation: Use a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion, which is particularly important for resolving the piperazine multiplets.

-

Locking and Shimming: Insert the sample into the magnet. The instrument will "lock" onto the deuterium signal of the solvent to counteract magnetic field drift. Subsequently, perform automated or manual "shimming" to optimize the homogeneity of the magnetic field, which is critical for achieving sharp, symmetrical peaks.

-

Acquisition Parameters:

-

Temperature: Maintain a constant probe temperature (e.g., 298 K) to ensure reproducibility and minimize the effects of temperature on chemical shifts and conformational dynamics.

-

Number of Scans: Acquire 8 to 16 scans for a sample of this concentration. This is usually sufficient to achieve an excellent signal-to-noise ratio.

-

Relaxation Delay (d1): Set a relaxation delay of 1-2 seconds to allow protons to return to their equilibrium state between pulses, ensuring accurate signal integration.

-

Data Processing

-

Fourier Transform: The raw data, known as the Free Induction Decay (FID), is converted into a frequency-domain spectrum using a Fourier Transform.

-

Phasing and Baseline Correction: Manually or automatically adjust the phase of the spectrum to ensure all peaks are purely absorptive and positive. Apply a baseline correction algorithm to produce a flat, horizontal baseline.

-

Calibration and Integration: Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate the area under each distinct signal. The relative ratios of these integrals should correspond directly to the number of protons in each environment.

Interpreting the Spectrum: A Self-Validating Approach

The trustworthiness of the structural assignment comes from a systematic validation where every piece of spectral data corroborates the proposed structure.

-

Check the Singlets: Identify the three expected singlets. Their chemical shifts should align with the predicted values for the Boc group (A), the methylene bridge (D), and the methoxy group (E).

-

Verify Integration: Normalize the integration values. For instance, set the integral of the sharp methoxy singlet (E) to 3.0. The integrals for the other signals should then be approximately 9.0 (A), 4.0 (B), 4.0 (C), and 2.0 (D). This 9:4:4:2:3 ratio is a powerful confirmation of the structure.

-

Analyze the Piperazine Region: Examine the region between 2.4 and 3.6 ppm. You should find signals that integrate to a total of 8 protons. As discussed, these may be two distinct, somewhat broad multiplets or triplets centered around their predicted chemical shifts. The downfield multiplet (δ ~3.4-3.6) corresponds to the protons adjacent to the N-Boc group (B), while the upfield multiplet (δ ~2.4-2.6) corresponds to the protons adjacent to the N-CH₂ group (C).

If the number of signals, their chemical shifts, their splitting patterns, and their integration ratios all match the predictions derived from the molecular structure, the identity of the sample as this compound can be confirmed with a high degree of confidence.

Conclusion

The ¹H NMR spectrum of this compound presents a clear set of five distinct signals whose features are highly characteristic of its molecular structure. The three sharp singlets corresponding to the tert-butyl, methylene, and methoxy protons provide immediate and unambiguous confirmation of these key functional groups. While the piperazine ring protons can exhibit complex or broad signals due to conformational dynamics, their overall integration and general chemical shift regions are consistent and verifiable. By following a rigorous experimental protocol and employing a systematic, self-validating interpretation strategy, researchers can confidently use ¹H NMR spectroscopy to verify the structure and purity of this important synthetic intermediate.

References

-

Yilmaz, F., & Menteşe, M. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(11), 941-951. [Link]

-

Ma, D., et al. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. ResearchGate. [Link]

-

Wünsch, B., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances. [Link]

-

University of Manitoba. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

-

Mamat, C., et al. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Crystals. [Link]

-

Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Harris, R. K., & Spragg, R. A. (1968). Nuclear magnetic resonance studies of six-membered rings. Part II. Chemical shifts and coupling constants in morpholine and piperazine derivatives. Journal of the Chemical Society B: Physical Organic. [Link]

-

Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

-

ACD/Labs. (n.d.). Methoxy groups just stick out. Retrieved from [Link]

-

ACD/Labs. (n.d.). t-Butyl group towers over other 1H resonances. Retrieved from [Link]

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. web.pdx.edu [web.pdx.edu]

- 5. acdlabs.com [acdlabs.com]

- 6. Nuclear magnetic resonance studies of six-membered rings. Part II. Chemical shifts and coupling constants in morpholine and piperazine derivatives - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 7. organomation.com [organomation.com]

- 8. chem.libretexts.org [chem.libretexts.org]

A Guide to the Structural Elucidation of Tert-butyl 4-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate via 13C NMR Spectroscopy

Abstract

This technical guide provides an in-depth analysis of the Carbon-13 Nuclear Magnetic Resonance (13C NMR) data for tert-butyl 4-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate, a key intermediate in pharmaceutical synthesis. The piperazine moiety is a privileged scaffold in medicinal chemistry, making unambiguous structural verification essential for drug development professionals. This document details the fundamental principles of 13C NMR, presents a robust experimental protocol for data acquisition, and offers a comprehensive, peak-by-peak interpretation of the spectrum. By synthesizing data from closely related analogs and foundational spectroscopic principles, we provide a self-validating framework for the characterization of this and similar molecules.

Introduction: The Significance of the Piperazine Core

The piperazine ring is a ubiquitous structural motif found in a vast array of bioactive compounds and approved pharmaceutical agents. Its unique physicochemical properties, including its ability to engage in multiple hydrogen bonding interactions and its typical presence in a chair conformation, make it an invaluable linker and pharmacophore in drug design. Molecules like this compound serve as versatile building blocks, where one nitrogen is protected by a tert-butoxycarbonyl (Boc) group, allowing for selective functionalization at the other nitrogen.

Given its role as a critical synthetic intermediate, rigorous structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the unambiguous determination of molecular structure in solution.[1] Specifically, 13C NMR provides direct insight into the carbon skeleton of a molecule, revealing the number of non-equivalent carbon atoms and information about their electronic environment.[2] This guide will serve as an authoritative reference for researchers working with this compound, ensuring data integrity and accelerating research timelines.

Molecular Structure and Carbon Environments

To interpret the 13C NMR spectrum, it is essential to first identify the unique carbon environments within the molecule. Due to molecular symmetry, the two carbons on the Boc-protected side of the piperazine ring are equivalent, as are the two carbons on the ester-substituted side.

Caption: Molecular structure with unique carbon atoms numbered.

There are a total of 10 distinct carbon signals expected in the 13C NMR spectrum for this molecule.

Core Principles of 13C NMR Spectroscopy

13C NMR spectroscopy operates on the same fundamental principles as proton (1H) NMR.[3] The nucleus of the 13C isotope possesses a nuclear spin of 1/2. When placed in a strong external magnetic field (B₀), these nuclei can align either with (low energy) or against (high energy) the field. The absorption of radiofrequency (RF) radiation can induce a transition from the lower to the higher energy state. The precise frequency required for this transition is known as the resonance frequency.

This resonance frequency is highly sensitive to the local electronic environment of each carbon nucleus. Electrons surrounding a nucleus generate their own small magnetic field that opposes the external field, effectively "shielding" the nucleus.

-

Deshielding : Electronegative atoms (like oxygen and nitrogen) withdraw electron density from adjacent carbons. This reduces the shielding effect, causing the nucleus to experience a larger effective magnetic field. Consequently, a higher frequency (and more energy) is needed to achieve resonance. This results in a downfield shift (higher ppm value) in the NMR spectrum.[4]

-

Chemical Shift (δ) : To standardize spectra across different magnet strengths, resonance frequencies are reported on a dimensionless scale called chemical shift (δ), measured in parts per million (ppm). Tetramethylsilane (TMS) is used as the universal reference point, with its carbon signal set to 0.0 ppm.[5]

Experimental Protocol: Acquiring High-Quality 13C NMR Data

The following protocol outlines a field-proven methodology for obtaining a standard, proton-decoupled 13C NMR spectrum. This self-validating workflow ensures reproducibility and data integrity.

Caption: Standard workflow for 13C NMR data acquisition.

Causality Behind Experimental Choices:

-

Deuterated Solvent (e.g., CDCl₃): A deuterated solvent is used because it is "invisible" in 1H NMR and its deuterium signal is used by the spectrometer to "lock" the magnetic field, preventing drift during the long acquisition times often required for 13C NMR.[6]

-

Shimming: This process optimizes the homogeneity of the magnetic field across the sample volume, which is critical for obtaining sharp, well-resolved peaks.[6]

-

Proton Decoupling: During 13C data acquisition, the sample is simultaneously irradiated with a broad range of proton frequencies. This collapses the carbon-proton spin-spin coupling, simplifying the spectrum so that each unique carbon appears as a single line. It also provides a Nuclear Overhauser Effect (NOE), which can significantly enhance the signal intensity of protonated carbons.[7]

-

Relaxation Delay (D1): A delay is programmed between pulses to allow the nuclei to relax back to their equilibrium state. A D1 of 1-2 seconds is a good compromise for routine spectra.[7]

Data Analysis and Interpretation

While a direct experimental spectrum for the title compound is not available in the cited literature, a highly accurate prediction can be synthesized from the empirical data of the closely related analog, tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate[8], and reference data for methyl acetate.[9][10]

Table 1: Predicted 13C NMR Chemical Shifts and Assignments

| Assigned Carbon | Carbon Type | Predicted Chemical Shift (δ, ppm) | Rationale and Authoritative Grounding |

| C9 | Ester Carbonyl (C=O) | ~170.5 | The ester carbonyl is the most deshielded sp² carbon, typically appearing in the 170-185 ppm range.[4] Data for methyl acetate shows this peak at ~171 ppm.[9][10] |

| C5 | Carbamate Carbonyl (C=O) | ~154.8 | The carbamate carbonyl of the Boc group is highly deshielded. This assignment is based directly on the experimental value observed for its analog.[8] |

| C6 | Quaternary (t-Butyl) | ~79.5 | The quaternary carbon of the Boc group is attached to an electronegative oxygen, shifting it downfield. This assignment is based directly on the experimental value for its analog.[8] |

| C8 | Methylene (-CH₂-) | ~57.9 | This methylene carbon is alpha to both a nitrogen atom and a carbonyl group, leading to significant deshielding. This assignment is based on the analog, which shows a similar peak at 60.1 ppm (the slight difference is due to the change from a tert-butoxy to a methoxy group).[8] |

| C3, C4 | Piperazine Methylene (-CH₂-) | ~52.9 | These two equivalent methylene carbons are alpha to the unsubstituted nitrogen (N2). Their chemical shift is based on the analog's experimental data.[8] |

| C10 | Methoxy (-OCH₃) | ~51.7 | The methoxy carbon is attached to an electronegative oxygen, placing it in the typical range for ether/ester carbons (50-65 ppm).[4] Data for methyl acetate shows this peak at 51.7 ppm.[10] |

| C1, C2 | Piperazine Methylene (-CH₂-) | ~43.5 | These two equivalent methylene carbons are alpha to the Boc-protected nitrogen (N1). They are more shielded (upfield) compared to C3/C4 because the carbamate group is less electron-withdrawing on the adjacent ring carbons than the alkyl substituent on the other side. This value is consistent with data for other N-Boc piperazine systems.[11] |

| C7 | Methyl (t-Butyl) | ~28.4 | The three equivalent methyl carbons of the tert-butyl group are in a typical alkane region. This assignment is based directly on the experimental value for its analog.[8] |

Conclusion

This technical guide has established a comprehensive framework for understanding and verifying the structure of this compound using 13C NMR spectroscopy. By integrating foundational NMR principles with empirical data from structurally analogous compounds, we have provided a complete and well-supported assignment for all ten unique carbon signals. The detailed experimental protocol and discussion of the underlying causality offer researchers and drug development professionals a reliable methodology for acquiring and interpreting high-quality data, ensuring the structural integrity of this and related synthetic intermediates.

References

-

Wang, M., Wang, W., et al. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. 2nd International Workshop on Materials Engineering and Computer Sciences (IWMECS 2015). Available at: [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]

-

Oregon State University. (2022). 13C NMR Chemical Shift. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Available at: [Link]

-

Chemistry LibreTexts. (2021). 6.8: Principles of ¹³C NMR Spectroscopy. Available at: [Link]

-

Mamat, C., et al. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Crystals, 2(1), 89-95. Available at: [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) for Methyl acetate. Available at: [Link]

-

University of Missouri. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Available at: [Link]

-

Wang, M., et al. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of methyl ethanoate. Available at: [Link]

-

University of California, San Diego. (n.d.). Stepbystep procedure for NMR data acquisition. Available at: [Link]

-

Slideshare. (n.d.). C-13 NMR Spectroscopy. Available at: [Link]

- Unknown Source. (n.d.). 13C NMR spectroscopy. (Link unavailable)

-

PubChem. (n.d.). tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate. Available at: [Link]

-

R-NMR. (n.d.). SOP data acquisition. Available at: [Link]

-

University of Puget Sound. (n.d.). 13C-NMR. Available at: [Link]

- Al-Rawi, J. M. A., et al. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395.

-

Fiveable. (n.d.). 13.13 Uses of 13C NMR Spectroscopy. Available at: [Link]

- Supporting Information. (n.d.).

-

University of Wisconsin-Madison. (2020). Optimized Default 13C Parameters. Available at: [Link]

-

University of California, Santa Barbara. (n.d.). Running 13C spectra. Available at: [Link]

-

Macmillan Group, Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Available at: [Link]

- Yilmaz, F., et al. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(1), 33-41.

Sources

- 1. fiveable.me [fiveable.me]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. C-13 NMR Spectroscopy | PPTX [slideshare.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 13C nmr spectrum of methyl ethanoate C3H6O2 CH3COOCH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl acetate C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 7. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 8. mdpi.com [mdpi.com]

- 9. Methyl acetate(79-20-9) 13C NMR spectrum [chemicalbook.com]

- 10. hmdb.ca [hmdb.ca]

- 11. rsc.org [rsc.org]

Stability and Storage of Tert-butyl 4-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate is a key building block in modern medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents. The piperazine scaffold is a privileged structure in drug discovery, known for imparting desirable physicochemical and pharmacokinetic properties to molecules.[1] The stability of this intermediate is paramount to ensure the integrity of starting materials, the reproducibility of synthetic processes, and the quality of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, grounded in established chemical principles and field-proven methodologies for stability assessment.

Chemical Structure and Physicochemical Properties

A thorough understanding of the molecule's structure is fundamental to predicting its stability.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C13H24N2O4 | PubChem |

| Molecular Weight | 272.34 g/mol | PubChem |

| Appearance | White to off-white solid | Generic |

| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate. | Generic |

Key Stability Considerations and Potential Degradation Pathways

Based on the chemical structure, which includes a tert-butyl carbamate (Boc) group and a methyl ester, the primary degradation pathway for this molecule is expected to be hydrolysis.[2] Piperazine derivatives can also be susceptible to oxidation and photodegradation.[3]

Hydrolytic Instability

The presence of two ester functionalities, the tert-butyl carbamate and the methyl ester, renders the molecule susceptible to hydrolysis under both acidic and basic conditions. Such piperazine carbamate derivatives are known to be hydrolytically labile.[2]

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the Boc protecting group is readily cleaved to yield piperazine-2-acetic acid methyl ester and tert-butanol. The tert-butyl cation is a stable carbocation, facilitating this deprotection.

-

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, the methyl ester is susceptible to saponification, yielding the corresponding carboxylate salt. The Boc group is generally more stable to basic conditions than to acidic conditions.

Caption: Primary hydrolytic degradation pathways.

Oxidative Degradation

The tertiary amine centers within the piperazine ring are susceptible to oxidation.[4] Oxidizing agents or atmospheric oxygen, potentially catalyzed by light or metal ions, can lead to the formation of N-oxides and other oxidative degradation products. A color change in the solid material upon storage can be an indicator of oxidative degradation.[3]

Photodegradation

Recommended Storage and Handling

Based on the potential degradation pathways, the following storage and handling procedures are recommended to maintain the integrity of this compound.

Table 2: Recommended Storage Conditions

| Condition | Recommendation | Rationale |

| Temperature | 2-8 °C (Refrigerated) | To minimize the rate of potential hydrolytic and oxidative degradation.[5] |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) | To prevent oxidation of the piperazine nitrogens.[3] |

| Light | Protect from light | To prevent photodegradation.[3] |

| Moisture | Store in a tightly sealed container in a dry place. | To minimize exposure to moisture and prevent hydrolysis. |

For long-term storage, temperatures of -20°C are advisable. When handling the material, it is recommended to work in a well-ventilated area, under subdued light, and to minimize the time the container is open to the atmosphere. For solution-based experiments, it is best practice to use freshly prepared solutions. If storage of solutions is necessary, they should be kept at low temperatures (e.g., -20°C or -80°C) in single-use aliquots to avoid freeze-thaw cycles.[3]

Experimental Assessment of Stability: A Practical Approach

To rigorously determine the stability of this compound and establish a comprehensive stability profile, a series of forced degradation studies should be conducted. These studies are essential for identifying potential degradation products and developing a stability-indicating analytical method.[3]

Development of a Stability-Indicating Analytical Method

A robust, stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, is the cornerstone of any stability study. The method must be able to separate the parent compound from all potential degradation products.

Protocol 1: HPLC Method Development

-

Column Selection: Start with a C18 reversed-phase column. If co-elution is observed, explore alternative stationary phases such as C8 or phenyl.

-

Mobile Phase Optimization:

-

Aqueous Phase: Begin with a buffered aqueous phase (e.g., phosphate or acetate buffer) and adjust the pH. The stability of piperazine derivatives can be pH-dependent.[3]

-

Organic Phase: Use acetonitrile or methanol as the organic modifier.

-

Gradient Elution: Employ a gradient elution to ensure the separation of compounds with a wide range of polarities.

-

-

Detection: Use a photodiode array (PDA) detector to monitor the elution at multiple wavelengths, which can help in identifying and tracking degradation products.

-

Method Validation: The final method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Forced Degradation Studies

Forced degradation studies involve subjecting the compound to harsh conditions to accelerate its degradation. This helps in identifying the likely degradation products and pathways.

Caption: Workflow for forced degradation studies.

Protocol 2: Forced Degradation Procedure

-

Sample Preparation: Prepare solutions of the compound in appropriate solvents (e.g., methanol, water).

-

Acidic Conditions: Treat the sample with an acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60 °C) for a defined period.

-

Basic Conditions: Treat the sample with a base (e.g., 0.1 M NaOH) at room temperature.

-

Oxidative Conditions: Treat the sample with an oxidizing agent (e.g., 3% H2O2) at room temperature.

-

Thermal Stress: Expose the solid compound to elevated temperatures (e.g., 80 °C).

-

Photolytic Stress: Expose the solid and solution samples to light according to ICH Q1B guidelines.

-

Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze using the validated stability-indicating HPLC method.

-

Peak Purity: Assess the peak purity of the parent compound at each time point using the PDA detector to ensure no co-eluting peaks.

-

Mass Balance: Calculate the mass balance to ensure that all degradation products are accounted for.

Characterization of Degradation Products

The identification of degradation products is crucial for understanding the degradation pathways.

Protocol 3: Degradation Product Identification

-

LC-MS Analysis: Couple the HPLC system to a mass spectrometer (LC-MS) to obtain the molecular weight of the degradation products.

-

Tandem MS (MS/MS): Perform MS/MS analysis on the degradation product ions to obtain fragmentation patterns, which provide structural information.

-

Preparative HPLC and NMR: If necessary, isolate the degradation products using preparative HPLC and characterize their structure using Nuclear Magnetic Resonance (NMR) spectroscopy.

Conclusion

The stability of this compound is primarily influenced by its susceptibility to hydrolysis, and to a lesser extent, oxidation and photodegradation. Adherence to proper storage conditions—refrigeration, protection from light, and exclusion of moisture and oxygen—is critical for maintaining its purity and integrity. For drug development professionals, conducting comprehensive forced degradation studies is not merely a regulatory requirement but a scientific necessity to fully understand the molecule's stability profile, to develop robust analytical methods, and to ensure the quality and safety of the final pharmaceutical product. The methodologies outlined in this guide provide a robust framework for the systematic evaluation of the stability of this important synthetic intermediate.

References

-

Schär, M., et al. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Crystals, 2(1), 90-95. [Link]

-

Stability of Synthetic Piperazines in Human Whole Blood. (2018). Journal of Analytical Toxicology, 42(2), 116-123. [Link]

-

Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2010). Journal of Pharmaceutical and Biomedical Analysis, 53(3), 633-638. [Link]

-

Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (2013). United Nations Office on Drugs and Crime. [Link]

-

Durand, C., & Szostak, M. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(11), 3192. [Link]

-

Wang, M., et al. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. International Conference on Material, Energy and Environment Engineering. [Link]

-

tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate. PubChem. [Link]

-

Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. (2018). International Journal of Greenhouse Gas Control, 70, 248-275. [Link]

-

Photophysical Properties and Protein Binding Studies of Piperazine-Substituted Anthracene-BODIPY Dyads for Antimicrobial Photodynamic Therapy. (2023). International Journal of Molecular Sciences, 24(13), 10839. [Link]

-

tert-Butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate. PubChem. [Link]

-

Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. (2015). Atlantis Press. [Link]

-

Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS. (2002). Journal of Pharmaceutical and Biomedical Analysis, 30(2), 253-265. [Link]

-

HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. (2001). Acta Poloniae Pharmaceutica, 58(5), 339-345. [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). Molecules, 28(15), 5729. [Link]

-

General Procedures for the Lithiation/Trapping of N-Boc Piperazines. (2007). The Journal of Organic Chemistry, 72(25), 9638-9641. [Link]

-

SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. (2012). International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 599-602. [Link]

-

Thermal degradation of piperazine and its structural analogs. (2012). Energy Procedia, 23, 132-141. [Link]

-

Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. (2020). Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 10), 1594–1598. [Link]

-

tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate. PubChem. [Link]

-

Kinetics of heat-assisted persulfate oxidation of methyl tert-butyl ether (MTBE). (2002). Chemosphere, 49(4), 413-420. [Link]

Sources

- 1. Photophysical Properties and Protein Binding Studies of Piperazine-Substituted Anthracene-BODIPY Dyads for Antimicrobial Photodynamic Therapy | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Tert-butyl 4-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate in Peptide Synthesis

Introduction: The Strategic Integration of Piperazine Scaffolds into Peptidomimetics

In the landscape of modern drug discovery, the modification of peptide structures to enhance their therapeutic potential is a paramount objective. Peptidomimetics, compounds that mimic the structure and function of natural peptides, offer a promising avenue to overcome the inherent limitations of native peptides, such as poor metabolic stability and low bioavailability. The piperazine scaffold has emerged as a "privileged structure" in medicinal chemistry, frequently incorporated to impart favorable pharmacokinetic and pharmacodynamic properties.[1][2] Tert-butyl 4-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate is a key building block in this endeavor, providing a conformationally constrained, yet versatile, N-substituted glycine equivalent for solid-phase peptide synthesis (SPPS).

The strategic incorporation of this piperazine derivative into a peptide backbone can lead to significant improvements in the resulting peptidomimetic. The piperazine core is known to enhance water solubility and bioavailability due to the presence of two nitrogen atoms with appropriate pKa values.[1] Furthermore, its rigid structure can induce specific turn conformations in the peptide chain, which can be crucial for optimizing binding affinity to biological targets.[3] This guide provides a comprehensive overview of the application of this compound in peptide synthesis, detailing its synthesis, incorporation into peptide chains using Boc-based SPPS, and the rationale behind the chosen methodologies.

Physicochemical Properties and Synthesis of the Building Block

A thorough understanding of the physicochemical properties of this compound is essential for its effective use.

| Property | Value |

| Molecular Formula | C₁₂H₂₂N₂O₄ |

| Molecular Weight | 258.32 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in most organic solvents (DCM, DMF, THF) |

| Storage | Store at 2-8°C, desiccated |

The synthesis of this compound is a straightforward nucleophilic substitution reaction. The commercially available N-Boc-piperazine is alkylated with methyl bromoacetate. This reaction proceeds with high efficiency and provides the desired product in good yield. A similar synthesis for a related tert-butyl ester has been reported with a 79% yield.[4]

Caption: General workflow for solid-phase peptide synthesis incorporating the piperazine building block.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the incorporation of this compound into a peptide sequence on a solid support. These protocols are based on standard Boc-SPPS methodologies and have been adapted for this specific building block. [3][5]

Protocol 1: Synthesis of N-Boc-piperazin-4-yl-acetic acid

This protocol describes the saponification of the methyl ester of the building block to prepare it for coupling to the resin or a resin-bound peptide.

Materials:

-

This compound

-

Lithium hydroxide (LiOH)

-

Methanol (MeOH)

-

Water (deionized)

-

Dichloromethane (DCM)

-

1N Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve this compound (1 equivalent) in a mixture of methanol and water (e.g., 3:1 v/v).

-

Add a solution of LiOH (1.5-2.0 equivalents) in water to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours. [6]4. Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

-

Dilute the remaining aqueous solution with water and wash with DCM to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to pH 3-4 with 1N HCl.

-

Extract the product into DCM (3 x volumes).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-piperazin-4-yl-acetic acid as a solid.

Protocol 2: Coupling of N-Boc-piperazin-4-yl-acetic acid to a Resin-Bound Peptide

This protocol details the coupling of the prepared carboxylic acid to the free N-terminus of a peptide chain on a solid support.

Materials:

-

Resin-bound peptide with a free N-terminus

-

N-Boc-piperazin-4-yl-acetic acid (3 equivalents relative to resin loading)

-

N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)

-

1-Hydroxybenzotriazole (HOBt) (3 equivalents)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Solid-phase synthesis vessel

-

Shaker or bubbler

Procedure:

-

Swell the resin-bound peptide in DMF for at least 30 minutes.

-

In a separate vial, dissolve N-Boc-piperazin-4-yl-acetic acid and HOBt in DMF.

-

Add DIC to the solution from step 2 and allow it to pre-activate for 5-10 minutes at room temperature.

-

Drain the DMF from the swollen resin and add the pre-activated solution of the building block.

-

Agitate the reaction mixture at room temperature for 2-4 hours.

-

Monitor the coupling reaction using a qualitative ninhydrin test. If the test is positive (indicating incomplete coupling), the coupling step can be repeated.

-

Once the coupling is complete (negative ninhydrin test), wash the resin thoroughly with DMF (3x), DCM (3x), and then DMF (3x) to remove any excess reagents and byproducts. [3]

Protocol 3: Boc Deprotection and Subsequent Peptide Elongation

This protocol outlines the standard procedure for removing the Nα-Boc group to allow for the addition of the next amino acid in the sequence.

Materials:

-

Resin-bound peptide with the N-Boc protected piperazine building block

-

50% Trifluoroacetic acid (TFA) in DCM (v/v)

-

Dichloromethane (DCM)

-

10% N,N-Diisopropylethylamine (DIEA) in DCM (v/v)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Wash the resin with DCM (3x).

-

Treat the resin with 50% TFA in DCM for 2 minutes.

-

Drain the TFA solution and repeat the treatment with 50% TFA in DCM for 20-30 minutes. [5]4. Wash the resin with DCM (5x) to remove residual TFA.

-

Neutralize the resin by washing with 10% DIEA in DCM (2 x 2 minutes). [3]6. Wash the resin thoroughly with DCM (3x) and DMF (3x) to prepare for the next coupling step.

Data Presentation: Expected Yields and Purity

The efficiency of each step is critical for the overall success of the peptide synthesis. The following table provides typical quantitative data that can be expected when using this compound in SPPS.

| Parameter | Expected Value | Notes |

| Saponification Yield | >90% | Reaction should be monitored to ensure complete conversion. |

| Coupling Efficiency | >95% | Monitored by ninhydrin test. Double coupling may be required in some cases. |

| Boc Deprotection Efficiency | >99% | Standard and highly efficient reaction. |

| Final Peptide Purity (Crude) | 50-80% | Dependent on the peptide sequence and length. Purification by HPLC is typically required. |

Conclusion and Future Perspectives

This compound is a valuable and versatile building block for the synthesis of peptidomimetics with enhanced therapeutic properties. Its incorporation into peptide chains via a well-defined orthogonal Boc-SPPS strategy allows for the creation of novel structures with improved solubility, metabolic stability, and receptor binding affinity. The detailed protocols provided in this guide offer a robust framework for researchers and scientists in the field of drug discovery and development to effectively utilize this important synthetic tool. Future applications will likely focus on the development of more complex peptidomimetics and the exploration of novel piperazine-based scaffolds to further expand the chemical space for drug design.

References

-

Mamat, C., et al. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Crystals, 2(2), 90-95. Available at: [Link]

- Teixidó, M., et al. (2005). Solid-phase synthesis of piperazine-based peptidomimetics.

- Tripodi, F., et al. (2021). The piperazine scaffold in medicinal chemistry: a versatile tool for the design of new drugs. Future Medicinal Chemistry, 13(1), 83-104.

- EP0523461A2. (1993). Process for the saponification of aminoacid-/peptide ester.

-

AAPPTEC. (2011). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]

- Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound. (2016). Molbank, 2016(2), M898.

Sources

- 1. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. peptide.com [peptide.com]

- 4. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chempep.com [chempep.com]

- 6. sciforum.net [sciforum.net]

Application Note: A Validated Stability-Indicating RP-HPLC Method for the Analysis of Tert-butyl 4-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate

Abstract

This application note presents a detailed, validated, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Tert-butyl 4-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate. This molecule is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The developed method is demonstrated to be specific, accurate, precise, and robust, making it suitable for routine quality control and stability testing in drug development and manufacturing environments. The protocol herein provides a comprehensive guide, from method development rationale to full validation according to the International Council for Harmonisation (ICH) guidelines.

Introduction: The Analytical Challenge

This compound is a non-chromophoric piperazine derivative, presenting a unique challenge for straightforward UV-based HPLC detection. The piperazine moiety is a common scaffold in medicinal chemistry, and robust analytical methods for its intermediates are crucial for ensuring the quality and purity of final drug substances.[1] The lack of a strong UV-absorbing chromophore in the target analyte necessitates careful selection of the detection wavelength at the lower UV spectrum where the carboxyl and carbamate groups exhibit some absorbance.

The primary objective of this work was to develop and validate a simple, reliable RP-HPLC method capable of separating the main compound from its potential process-related impurities and degradation products. This application note serves as a practical guide for researchers and quality control analysts, explaining the scientific rationale behind the chosen analytical conditions and validation procedures.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is fundamental to developing a successful HPLC method.

-

Structure:

-

IUPAC Name: this compound

-

Molecular Formula: C₁₃H₂₄N₂O₄

-

Molecular Weight: 272.34 g/mol [2]

-

-

Solubility: The molecule is expected to be soluble in common organic solvents like acetonitrile and methanol, which are ideal for HPLC analysis.

-

UV Absorbance: The molecule lacks a significant chromophore. The ester and carbamate functional groups are expected to have a UV absorbance maximum (λmax) in the low UV range, typically between 200-220 nm.

-

pKa: Piperazine itself is a weak base with two pKa values. The presence of the electron-withdrawing carbamate group on one of the nitrogens will influence its basicity. This is a critical consideration for selecting the mobile phase pH to ensure a consistent ionization state and good peak shape.

HPLC Method Development and Rationale

Column Selection

A C18 (octadecylsilyl) stationary phase was selected as the primary choice for this reversed-phase method. This is due to its versatility and proven efficacy in retaining and separating a wide range of moderately polar to non-polar compounds. The alkyl chains of the C18 packing provide the necessary hydrophobic interactions with the tert-butyl and other aliphatic parts of the analyte.

Mobile Phase Selection and Optimization

The mobile phase composition was optimized to achieve a good balance between retention time, peak shape, and resolution from potential impurities.

-

Aqueous Phase: A buffer of 0.1% formic acid in water was chosen. The acidic pH ensures that the piperazine nitrogens are protonated, leading to a single ionic species and preventing peak tailing that can occur with free amines at neutral or basic pH.

-

Organic Phase: Acetonitrile was selected as the organic modifier due to its low UV cutoff, which is essential for detection at low wavelengths, and its ability to provide sharp peaks for many compounds.

-

Gradient Elution: A gradient elution was employed to ensure that any impurities with significantly different polarities are eluted and to maintain a reasonable run time.

Detection Wavelength

Given the absence of a strong chromophore, the detection wavelength was set to 210 nm. This wavelength offers a reasonable sensitivity for the ester and carbamate functional groups present in the molecule. A photodiode array (PDA) detector was used during method development to confirm the peak purity and to identify the optimal detection wavelength.

Experimental Protocols

Materials and Reagents

-

This compound reference standard (purity >99%)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Deionized water (18.2 MΩ·cm)

Instrumentation and Chromatographic Conditions

A summary of the final HPLC method parameters is presented in the table below.

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent with PDA/DAD detector |

| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient Program | Time (min) |

| 0.0 | |

| 10.0 | |

| 12.0 | |

| 12.1 | |

| 15.0 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | 210 nm |

| Run Time | 15 minutes |

Standard and Sample Preparation

-

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

-

Working Standard Solution (100 µg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent.

-

Sample Preparation: Prepare the sample to a target concentration of 100 µg/mL in the diluent.

Method Validation

The developed method was validated according to the ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[3][4]

System Suitability

System suitability was assessed by injecting the working standard solution five times. The acceptance criteria were:

-

Peak Asymmetry (Tailing Factor): ≤ 2.0

-

Theoretical Plates (N): ≥ 2000

-

Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

Specificity and Forced Degradation

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5][6] Forced degradation studies were conducted to demonstrate the stability-indicating nature of the method.[7][8]

-

Acid Hydrolysis: Sample was exposed to 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: Sample was exposed to 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: Sample was exposed to 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Sample was kept at 105°C for 48 hours.

-

Photolytic Degradation: Sample was exposed to UV light (254 nm) for 24 hours.

The results of the forced degradation studies showed significant degradation under acidic and basic conditions, with minor degradation under oxidative stress. The method was able to resolve the main peak from all degradation products, confirming its stability-indicating capability.

Linearity

The linearity of the method was evaluated by analyzing a series of solutions over the concentration range of 25-150 µg/mL (25%, 50%, 75%, 100%, 125%, and 150% of the working concentration). The calibration curve was constructed by plotting the peak area against the concentration. A correlation coefficient (r²) of >0.999 was obtained, indicating excellent linearity.

Accuracy

Accuracy was determined by the recovery of spiked samples at three concentration levels (80%, 100%, and 120% of the working concentration).[9][10] The mean recovery was found to be within 98.0% to 102.0%, which is within the acceptable limits.

Precision

-

Repeatability (Intra-day Precision): Six replicate injections of the working standard were performed on the same day. The RSD of the peak areas was calculated.

-

Intermediate Precision (Inter-day Ruggedness): The repeatability assay was performed on a different day by a different analyst using a different instrument.

The RSD for both repeatability and intermediate precision was found to be less than 2.0%, demonstrating excellent precision.[11]

Robustness

The robustness of the method was evaluated by making small, deliberate variations in the method parameters, including:

-

Flow rate (± 0.1 mL/min)

-

Column temperature (± 2 °C)

-

Mobile phase composition (± 2% organic)

The system suitability parameters remained within the acceptance criteria for all variations, indicating the robustness of the method.

Visualizations

Experimental Workflow

Caption: Workflow for HPLC analysis of the target analyte.

Conclusion

A simple, specific, accurate, and precise stability-indicating RP-HPLC method has been successfully developed and validated for the quantitative determination of this compound. The method is suitable for the routine analysis of this important pharmaceutical intermediate in a quality control setting. The comprehensive protocols and validation data presented in this application note provide a solid foundation for the implementation of this method in pharmaceutical development and manufacturing.

References

-

Crystals (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Available at: [Link]

-

United Nations Office on Drugs and Crime (UNODC). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]

-

PubChem. tert-Butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate. Available at: [Link]

-

PubChem. tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate. Available at: [Link]

-

International Council for Harmonisation (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

-

ResearchGate (2025). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Available at: [Link]

-

National Center for Biotechnology Information (NCBI). Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. Available at: [Link]

-

European Medicines Agency (EMA) (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]

-

International Journal of Pharmacy and Technology (2015). A Review on Analytical Methods for Piperazine Determination. Available at: [Link]

-

LCGC International (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Available at: [Link]

-

Journal of Chemical and Pharmaceutical Research (2014). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available at: [Link]

-

Asian Journal of Research in Chemistry (2017). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Available at: [Link]

-

International Journal of Pharmaceutical Sciences and Research (2012). HPLC Method Development and Validation for Pharmaceutical Analysis. Available at: [Link]

-